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Introduction

Chloropropanols are a class of chemical contaminants that can form in foods during
processing.[1] The most prominent among them are 3-monochloropropane-1,2-diol (3-MCPD)
and 1,3-dichloro-2-propanol (1,3-DCP).[1][2] These compounds have garnered significant
attention from regulatory bodies and the scientific community due to their toxicological profiles.
[3] 3-MCPD is classified by the International Agency for Research on Cancer (IARC) as a
"possible human carcinogen” (Group 2B), with established nephrotoxic and reproductive effects
in animal studies.[3][4][5] 1,3-DCP is considered a genotoxic carcinogen.[3][6]

While initially associated with acid-hydrolyzed vegetable protein (acid-HVP), a savory food
ingredient, their presence has been confirmed in a wide range of foods, including fermented
products.[7] This guide provides a comprehensive technical overview of the formation,
occurrence, toxicology, and analysis of chloropropanols in fermented foods, with a primary
focus on soy sauce and related products.

Formation Mechanisms in Fermented Foods

Chloropropanols are not typically found in traditionally fermented foods; their presence is
almost exclusively linked to processes involving acid hydrolysis at high temperatures.[2]
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Key Formation Factors:

e Precursors: The primary precursors are glycerol, acylglycerols (lipids), and phospholipids
present in the raw materials (e.g., defatted soy meal).[1][8]

e Chlorine Source: A source of chlorine ions is essential. In the context of fermented foods like
soy sauce, this can be hydrochloric acid (HCI) used for rapid protein hydrolysis (acid-HVP
production) or, to a lesser extent, high concentrations of sodium chloride (salt) under specific
conditions.[2][9]

o High Temperature: Thermal processing is a critical catalyst for the reaction between lipids
and the chlorine source.[2][8]

The primary route for chloropropanol formation in soy sauce is the use of acid-HVP as a base
ingredient or as a flavor enhancer.[4][8] During the production of acid-HVP, defatted vegetable
proteins are boiled with hydrochloric acid, which breaks them down into amino acids. Residual
fats in the protein material react with the HCI at high temperatures to form 3-MCPD.[2][4] 1,3-
DCP can subsequently be formed from the 3-MCPD precursor, particularly in the presence of
acetic acid.[4][6] In contrast, traditionally brewed soy sauces, which rely on enzymatic
fermentation over several months, do not involve these harsh conditions and consequently
have undetectable or very low levels of these contaminants.[2]
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Figure 1. Formation pathway of chloropropanols in food processing.

Quantitative Occurrence in Fermented Foods

Numerous surveys have been conducted globally to quantify the levels of 3-MCPD and 1,3-
DCP in fermented food products, primarily soy sauces and related seasonings. The data
consistently shows a strong correlation between the production method and contamination
levels.

Table 1: Occurrence of 3-MCPD in Soy Sauce and
Related Products
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Country/Regio
n

Year of Survey

No. of
Samples

3-MCPD Range
(mglkg)

Key Findings
& Reference

United Kingdom

2002

99

<0.01->1.0

Significant
reduction from
2000; 8 samples
> 0.01 mg/kg.[4]

Australia/NZ

2003

39

<0.01 - 148.2

14 samples >
0.02 mg/kg;
highest in a soy
seasoning

sauce.[4]

USA

2003

Market sampling
showed very
high levels in
some products.
[6][10]

USA

2015

60

Post-FDA
regulation, levels
were significantly
lower; none > 1
mg/kg.[6][10]

Taiwan

2002

144 (domestic)

<0.01->1.0

10 domestic
samples
exceeded the 1

ppm limit.[11]

Taiwan

2002

26 (imported)

<0.01-0.03

Imported
samples showed
much lower
levels.[11]

Korea

2020

31

ND - 0.055

Mean of 11.62
pa/kg; 23% of
samples

exceeded the
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Korean limit of
20 pg/kg.[12]

Chinese samples
showed the
) highest
China - - up to 189 o
concentration in
a global review.

[13]

MDL: Method Detection Limit; ND: Not Detected.

Table 2: Occurrence of 1,3-DCP in Soy Sauce
Country/Regio No. of 1,3-DCP Range Key Findings

Year of Survey
n Samples (mgl/kg) & Reference

40% of samples
USA 2003 - >0.00005 - 9.8 had detectable

levels.[6]

Ratio of 1,3-DCP

to 3-MCPD
] 2004 (EU )
Various - - ranges widely
Report)
from 1.2 to

1:3630.[4][14]

1,3-DCP is found
less frequently

- - - than 3-MCPD
and generally at

lower levels.[14]

Toxicology and Health Implications

The toxicity of chloropropanols is a significant public health concern. The Joint FAO/WHO
Expert Committee on Food Additives (JECFA) established a provisional maximum tolerable
daily intake (PMTDI) for 3-MCPD of 2 pg/kg of body weight, which was later revised to 4 pg/kg
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bw.[2][5] For the genotoxic carcinogen 1,3-DCP, a safe level of intake has not been
established, and its presence in food should be as low as reasonably achievable.[2]

Mechanism of 3-MCPD-Induced Nephrotoxicity

The primary target organ for 3-MCPD toxicity is the kidney.[15] Chronic exposure leads to
dose-dependent increases in serum creatinine and urea nitrogen, histological renal impairment,
progressive nephropathy, and renal tubule dilation.[15] The underlying mechanism is believed
to involve the induction of oxidative stress.[15] 3-MCPD metabolites can cause a surge in
reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane permeability
and the activation of cell death signaling pathways.[15] This oxidative stress depletes cellular
antioxidants like glutathione (GSH) and alters the activity of antioxidant enzymes.[15] Studies
have also suggested that the PGC-1a signaling pathway, a key regulator of mitochondrial
biogenesis and cellular energy metabolism, is implicated in the kidney injury caused by chronic
3-MCPD exposure.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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